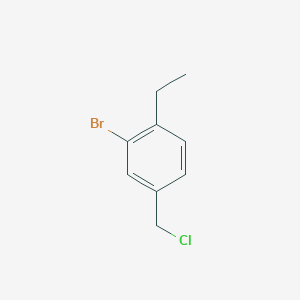

2-Bromo-4-(chloromethyl)-1-ethylbenzene

Description

2-Bromo-4-(chloromethyl)-1-ethylbenzene (molecular formula: C₉H₁₀BrCl) is a halogenated aromatic compound featuring a bromine atom at position 2, a chloromethyl group at position 4, and an ethyl substituent at position 1. The chloromethyl group is a reactive site for nucleophilic substitution, while bromine at position 2 may influence electronic effects on the aromatic ring, directing further electrophilic substitution reactions .

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

2-bromo-4-(chloromethyl)-1-ethylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6H2,1H3 |

InChI Key |

UJOOZTHNCFQRMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-1-ethylbenzene typically involves the bromination and chloromethylation of 1-ethylbenzene. The process can be summarized as follows:

Bromination: 1-Ethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the ortho position relative to the ethyl group.

Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) to introduce the chloromethyl group at the para position relative to the ethyl group.

Industrial Production Methods

Industrial production of 2-Bromo-4-(chloromethyl)-1-ethylbenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-1-ethylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by other nucleophiles.

Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include 2-substituted-4-(chloromethyl)-1-ethylbenzenes or 2-bromo-4-substituted-1-ethylbenzenes.

Oxidation: Products include 2-bromo-4-(chloromethyl)benzoic acid or 2-bromo-4-(chloromethyl)benzaldehyde.

Reduction: Products include 2-bromo-4-methyl-1-ethylbenzene or 2-chloro-4-methyl-1-ethylbenzene.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-1-ethylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and products. The ethyl group can undergo oxidation or reduction, further modifying the compound’s structure and reactivity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : The target compound may be synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized ethylbenzene derivatives, analogous to methods in (e.g., bromoethoxy-ethylbenzene synthesis).

- Data Limitations : Direct experimental data (e.g., NMR, melting points) for 2-bromo-4-(chloromethyl)-1-ethylbenzene are absent in the provided evidence. Future studies should prioritize characterizing its physical properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.